Brilliant Blue G-250: A Comprehensive Technical Guide
Brilliant Blue G-250: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of Brilliant Blue G-250, a widely used triphenylmethane dye. This document details its core characteristics, applications in protein analysis, and its emerging role as a pharmacological agent.
Core Chemical Properties
Brilliant Blue G-250, also known as Coomassie Brilliant Blue G-250, is a synthetic organic dye with the molecular formula C₄₇H₄₈N₃NaO₇S₂.[1] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| Chemical Name | sodium;3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |
| CAS Number | 6104-58-1 |
| Molecular Formula | C₄₇H₄₈N₃NaO₇S₂ |
| Molecular Weight | 854.02 g/mol [1] |
| Appearance | Dark blue to purple crystalline powder |
| Property | Value |
| Solubility in Water | 1 mg/mL[2] |
| Solubility in Ethanol | ~0.5 mg/mL[3] |
| Solubility in DMSO | ~10 mg/mL[3] |
| Molar Absorptivity (pH 7) | 43,000 M⁻¹cm⁻¹[4][5] |
Brilliant Blue G-250 exhibits distinct spectral properties that are highly dependent on the pH of the solution. This characteristic is fundamental to its application in protein quantification. The dye can exist in three primary forms: a cationic (red) form, a neutral (green) form, and an anionic (blue) form.[1][2][6]
| Form | pH Range | Color | Maximum Absorbance (λmax) |
| Cationic | < 0 | Red | ~470 nm[1][2][6] |
| Neutral | ~ 1 | Green | ~650 nm[1][2][6] |
| Anionic | > 2 | Blue | ~595 nm[1][2][6] |
Applications in Protein Analysis
The unique spectral properties of Brilliant Blue G-250 form the basis of its widespread use in two primary biochemical techniques: the Bradford protein assay and polyacrylamide gel electrophoresis (PAGE) staining.
Bradford Protein Assay
The Bradford assay is a rapid and sensitive method for protein quantification.[6] The principle of the assay relies on the binding of Brilliant Blue G-250 to proteins, primarily through electrostatic interactions with basic amino acid residues (such as arginine, lysine, and histidine) and hydrophobic interactions.[6] Under the acidic conditions of the assay reagent, the dye is predominantly in its brownish-red cationic form (λmax ≈ 465 nm). Upon binding to a protein, the dye is stabilized in its blue anionic form, resulting in a shift of the absorption maximum to 595 nm.[4] The intensity of the blue color is directly proportional to the concentration of the protein in the sample.
This protocol provides a standard procedure for determining protein concentration using the Bradford assay.
Materials:
-
Brilliant Blue G-250 Reagent: Dissolve 100 mg of Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye is completely dissolved, bring the total volume to 1 liter with deionized water. Filter the solution and store it in a dark bottle at room temperature.
-
Protein Standard: A solution of a known concentration of a standard protein, such as Bovine Serum Albumin (BSA), typically at 1 mg/mL.
-
Test Samples: Protein solutions of unknown concentration.
-
Spectrophotometer and cuvettes.
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of dilutions of the protein standard (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline) to final concentrations ranging from 0.1 to 1.0 mg/mL.
-
Pipette a small volume (e.g., 5 µL) of each standard dilution into a clean test tube or a microplate well.
-
Prepare a blank by adding the same volume of buffer without protein.
-
-
Prepare Test Samples:
-
Dilute the unknown protein samples to ensure their concentrations fall within the range of the standard curve.
-
Pipette the same volume of the diluted unknown samples into separate test tubes or wells.
-
-
Color Development:
-
Add a fixed volume of the Brilliant Blue G-250 reagent (e.g., 250 µL) to each tube or well containing the standards, blank, and unknown samples.
-
Mix the contents thoroughly and incubate at room temperature for at least 5 minutes. The color is generally stable for up to 60 minutes.
-
-
Absorbance Measurement:
-
Set the spectrophotometer to a wavelength of 595 nm.
-
Zero the spectrophotometer using the blank.
-
Measure the absorbance of each standard and unknown sample.
-
-
Data Analysis:
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Caption: Workflow for the Bradford Protein Assay.
Polyacrylamide Gel Staining
Brilliant Blue G-250 is also extensively used for visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE). It binds to the proteins within the gel matrix, allowing for the visualization of protein bands.
This protocol describes a sensitive method for staining proteins in polyacrylamide gels using a colloidal suspension of Brilliant Blue G-250.
Materials:
-
Fixing Solution: 40% (v/v) methanol, 10% (v/v) acetic acid in deionized water.
-
Staining Solution: 0.1% (w/v) Brilliant Blue G-250, 10% (v/v) phosphoric acid, 10% (w/v) ammonium sulfate, 20% (v/v) methanol in deionized water.
-
Destaining Solution: 1% (v/v) acetic acid in deionized water (optional).
-
Deionized water.
Procedure:
-
Fixation:
-
After electrophoresis, place the gel in a clean container and add enough fixing solution to completely submerge the gel.
-
Incubate for 1 hour at room temperature with gentle agitation. This step removes interfering substances like SDS and fixes the proteins within the gel.
-
-
Washing:
-
Discard the fixing solution and wash the gel with deionized water for 20-30 minutes with gentle agitation. Repeat the wash step two more times.
-
-
Staining:
-
Remove the wash water and add a sufficient volume of the colloidal Brilliant Blue G-250 staining solution to cover the gel.
-
Incubate the gel in the staining solution for 1 to 24 hours at room temperature with gentle agitation. Protein bands will gradually become visible.
-
-
Destaining (Optional):
-
If the background staining is high, remove the staining solution and briefly wash the gel with deionized water.
-
Add the destaining solution and incubate with gentle agitation until the desired background clarity is achieved.
-
-
Storage:
-
The stained gel can be stored in deionized water or a 1% acetic acid solution at 4°C.
-
Pharmacological Activity: P2X7 Receptor Antagonism
Beyond its role in biochemical assays, Brilliant Blue G-250 has been identified as a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[7] The P2X7 receptor is primarily expressed on immune cells, such as microglia in the central nervous system, and is implicated in inflammatory responses.
Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, leads to the opening of a non-selective cation channel. This results in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. Prolonged activation can lead to the formation of a larger pore, allowing the passage of molecules up to 900 Da. This can trigger a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) like p38 and JNK, and the assembly of the NLRP3 inflammasome.[8] The inflammasome activation leads to the cleavage and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and can ultimately induce a form of programmed cell death called pyroptosis.
Brilliant Blue G-250 acts as a non-competitive antagonist, binding to an allosteric site on the P2X7 receptor, thereby preventing its activation by ATP.[9] This inhibitory action has been shown to have neuroprotective effects in models of neurodegenerative diseases by reducing neuroinflammation.[10]
Caption: P2X7 Receptor Signaling Pathway and its inhibition by Brilliant Blue G-250.
Safety and Handling
Brilliant Blue G-250 is intended for research use only. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
- 1. goldbio.com [goldbio.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. What is the mechanism of Brilliant Blue G? [synapse.patsnap.com]
- 7. What is Brilliant Blue G used for? [synapse.patsnap.com]
- 8. Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The P2X7 receptor antagonist Brilliant Blue G attenuates contralateral rotations in a rat model of Parkinsonism through a combined control of synaptotoxicity, neurotoxicity and gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
